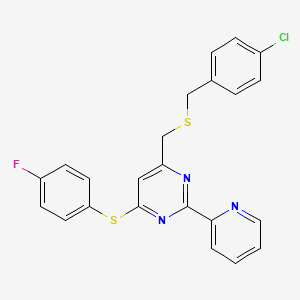

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Description

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative characterized by multiple sulfur-containing substituents and a heteroaromatic pyridinyl group. The pyrimidine core is substituted at positions 2, 4, and 6 with a 2-pyridinyl group, a (4-chlorobenzyl)sulfanylmethyl moiety, and a 4-fluorophenylsulfanyl group, respectively. The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in drug discovery for conditions requiring modulation of sulfur-dependent pathways or aromatic stacking interactions .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-fluorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKPGTVXIAPGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, the core structure is synthesized through cyclization reactions.

Introduction of Sulfanyl Groups: The chlorobenzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions, where thiol groups react with halogenated aromatic compounds.

Final Assembly: The pyridinyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine or pyridinyl rings, potentially altering their electronic properties.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles like thiols or amines.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyrimidine or pyridinyl derivatives.

Substitution Products: Various functionalized aromatic compounds.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development:

Biological Probes: Used in research to study biological pathways and interactions due to its ability to bind selectively to certain biomolecules.

Industry:

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Polymer Science: Incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to engage in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrimidine derivatives:

Crystallographic and Computational Studies

- The target compound’s structure, if resolved via X-ray crystallography, would likely employ SHELX or ORTEP-III software, as seen in related studies .

- Comparative molecular docking studies suggest that the pyridinyl group in the target compound could enhance binding affinity to kinase ATP pockets compared to analogs with alkyl or anilino substituents .

Biological Activity

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H17ClFN3S2

- Molecular Weight : 453.98 g/mol

- CAS Number : 338961-01-6

The compound features a pyrimidine core substituted with various functional groups that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, particularly in relation to its anticancer, antiviral, and antibacterial properties.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the cytotoxic effects against cancer cells.

Case Study :

A study on a related pyrimidine derivative demonstrated an IC50 value of 25 μM against A431 vulvar epidermal carcinoma cells, indicating potent anti-proliferative effects . The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

2. Antiviral Activity

The compound's structure suggests potential antiviral activity. Pyrimidine derivatives have been explored for their ability to inhibit viral replication. For example, research into thiazole-pyrimidine conjugates has shown promising results against the Plasmodium falciparum malaria parasite .

Case Study :

In a comparative study, a similar compound exhibited an EC50 value of 130 μM against HIV reverse transcriptase, showcasing the potential for developing antiviral agents based on this scaffold .

3. Antibacterial Activity

The antibacterial properties of compounds containing sulfur and halogen substituents have been documented extensively. The presence of sulfanyl groups in particular enhances antibacterial activity due to their ability to disrupt bacterial cell membranes.

Case Study :

A recent investigation found that related compounds showed MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria, indicating significant antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding the influence of different substituents on biological activity:

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| Chlorine (Cl) | Anticancer | Increased cytotoxicity |

| Fluorine (F) | Antiviral | Enhanced inhibition of viral replication |

| Sulfanyl group | Antibacterial | Disruption of bacterial membranes |

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives similar to this compound exhibit antiviral activities. For instance, studies have shown that certain thiadiazole-sulfonamide derivatives demonstrate significant activity against viral pathogens such as the Tobacco Mosaic Virus (TMV) . While specific antiviral data for the target compound is limited, its structural analogs suggest a potential for similar efficacy.

Anticancer Activity

Compounds with structural similarities to 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine have been investigated for their cytoprotective effects against chemotherapeutic agents like paclitaxel. The introduction of sulfanyl groups has been associated with reduced toxicity in cell lines treated with chemotherapeutics . This suggests that the compound could be explored further for its protective roles in cancer therapy.

Therapeutic Applications

Given its structural features, this compound may have several therapeutic applications:

- Anticancer Agents : Due to its potential cytoprotective properties, it may serve as a co-treatment with established chemotherapeutics.

- Antiviral Drugs : With further research into its antiviral properties, it could be developed as a treatment for viral infections.

- Neurological Disorders : Compounds with similar structures have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies that have synthesized and tested related compounds:

- Study on Cytoprotective Effects : A study demonstrated that certain sulfones protect against paclitaxel-induced cytotoxicity in mice models. The administration of these compounds before chemotherapy significantly reduced mortality rates .

- Antiviral Activity Assessment : Another study focused on the synthesis of thiadiazole derivatives which were found to inhibit viral replication effectively, suggesting that similar compounds could be explored for antiviral drug development .

Q & A

Q. What are the recommended safety protocols for synthesizing and handling pyrimidine derivatives containing sulfanyl and halogen substituents?

- Methodological Answer : Synthesis of halogenated sulfanyl-pyrimidines requires strict adherence to safety protocols due to reactive intermediates and potential toxicity. Key measures include:

- Use of glove boxes for air-sensitive steps to prevent exposure to toxic gases (e.g., H₂S) .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with chlorinated or fluorinated intermediates .

- Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services to comply with environmental regulations .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Confirm molecular weight via ESI-MS .

- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation <0.4% acceptable) .

- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., pyridinyl protons at δ 8.5–9.0 ppm, sulfanyl-CH₂ at δ 3.5–4.0 ppm) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF are preferred due to the compound’s hydrophobic sulfanyl and pyridinyl groups .

- Co-solvent systems : For aqueous solubility testing, use 10–20% DMSO in PBS (pH 7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets). Focus on optimizing sulfanyl and fluorophenyl interactions .

- QSAR : Derive substituent electronic parameters (Hammett σ) to correlate halogen/sulfanyl groups with bioactivity trends .

Q. What crystallographic tools are recommended for resolving structural ambiguities in pyrimidine derivatives?

- Methodological Answer :

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. For disordered sulfanyl groups, apply ISOR/DFIX restraints to stabilize geometry .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement, critical for confirming fluorophenyl ring planarity .

Q. How should contradictory crystallographic data (e.g., bond lengths/angles) be analyzed?

- Methodological Answer :

- R-factor analysis : Ensure R1 < 5% and wR2 < 10% for high-resolution datasets. Discrepancies may arise from twinning or disordered solvent .

- Hirshfeld surfaces : Compare intermolecular interactions (e.g., C–H⋯π or halogen bonding) to explain structural variations across polymorphs .

Q. What strategies mitigate side reactions during sulfanyl-group functionalization?

- Methodological Answer :

- Protecting groups : Use trityl or acetamide groups to shield sulfanyl moieties during alkylation/arylation steps .

- Catalytic optimization : Employ Pd(OAc)₂/Xantphos for cross-couplings to minimize disulfide byproducts .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .

- IC₅₀ determination : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants. Compare with reference inhibitors (e.g., imatinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.